molecular formula C6H7Cl2F4N B2559810 rac-(1R,5R)-1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride, cis CAS No. 2230799-62-7

rac-(1R,5R)-1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride, cis

Cat. No.: B2559810
CAS No.: 2230799-62-7
M. Wt: 240.02
InChI Key: WZYIVNMOZNMOIM-VKKIDBQXSA-N
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Description

rac-(1R,5R)-1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride, cis: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5R)-1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride, cis involves multiple steps, typically starting with the preparation of the bicyclic core structure. The introduction of the chloro and tetrafluoro groups is achieved through specific halogenation reactions under controlled conditions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The bicyclic structure allows for selective oxidation and reduction reactions, which can modify the compound’s functional groups.

    Addition Reactions: The presence of multiple fluorine atoms makes the compound reactive towards addition reactions, particularly with electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic properties.

Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable in the study of biochemical pathways and mechanisms.

Medicine: The compound’s potential therapeutic properties are being explored in the development of new drugs. Its unique structure and reactivity make it a candidate for targeting specific diseases, including cancer and neurological disorders.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of rac-(1R,5R)-1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The presence of multiple fluorine atoms enhances its binding affinity and specificity, making it a potent modulator of biological processes.

Comparison with Similar Compounds

  • rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis
  • rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptane hydrochloride, cis
  • rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis

Comparison: Compared to these similar compounds, rac-(1R,5R)-1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride, cis stands out due to the presence of the chloro and tetrafluoro groups. These groups enhance the compound’s reactivity and binding affinity, making it more versatile in various applications. The unique combination of halogen atoms also imparts distinct chemical and physical properties, setting it apart from other bicyclic compounds.

Properties

IUPAC Name

(1S,5S)-1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF4N.ClH/c7-4-2-12-1-3(4)5(8,9)6(4,10)11;/h3,12H,1-2H2;1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYIVNMOZNMOIM-VKKIDBQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)(C(C2(F)F)(F)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@](CN1)(C(C2(F)F)(F)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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